
5-Bromo-2-(3-methoxyphenyl)pyridine
Übersicht
Beschreibung
5-Bromo-2-(3-methoxyphenyl)pyridine (5-Br-MPP) is an aromatic heterocyclic compound that has been widely studied for its diverse applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 5-Br-MPP is a versatile building block for the synthesis of various complex molecules, such as pharmaceuticals, agrochemicals, and natural products. It is also a valuable tool for mechanistic studies in biochemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
- Pyridine Derivatives as Insecticides : A study explored various pyridine derivatives, including compounds similar to 5-Bromo-2-(3-methoxyphenyl)pyridine, for their insecticidal activities against cowpea aphid. One of the compounds showed insecticidal activity about four times that of a standard insecticide, acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Spectroscopic and Optical Studies
- Spectroscopic and Optical Characterization : Another research focused on the spectroscopic characterization of a similar pyridine derivative, using various techniques like FT-IR and NMR. The study also included density functional theory (DFT) studies for understanding its molecular structure and properties (Vural & Kara, 2017).
Antiviral Activity
- Antiviral Properties : A study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to this compound, revealed significant inhibitory activity against retroviruses in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Corrosion Inhibition
- Corrosion Inhibition : Research on a pyridine derivative demonstrated its effectiveness as a corrosion inhibitor for mild steel in an acidic medium. The study combined experimental techniques with quantum chemistry and molecular dynamics simulations (Saady et al., 2020).
Synthesis of Novel Derivatives
- Synthesis of Novel Derivatives : A study described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. The derivatives showed potential as chiral dopants for liquid crystals and exhibited various biological activities (Ahmad et al., 2017).
Catalytic Applications
- Catalysis in Synthesis : Research involving the use of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) highlighted the potential of pyridine derivatives in catalyzing the synthesis of medium-sized bromo/iodo lactones and bromooxepanes (Verma et al., 2016).
Magnetic Properties
- Magnetic Properties : A study on a copper(II) complex involving a pyridine derivative highlighted its crystal structure and magnetic properties, revealing insights into its potential applications in materials science (Chang-zheng, 2011).
Antitumor Activity
- Antitumor Activity : Research on the enantiomers of a pyridine sulfonamide derivative investigated their stereostructures and their effect on PI3Kα kinase and anticancer activity (Zhou et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWWGLYRMBSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

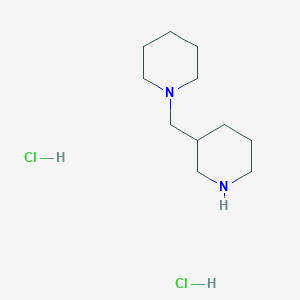
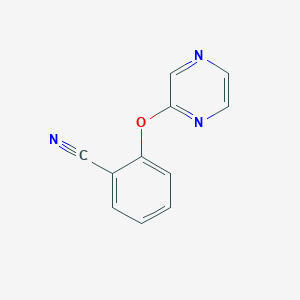
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
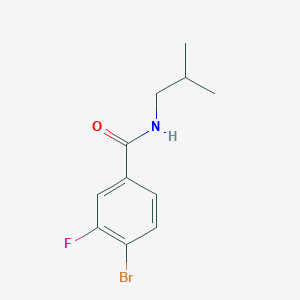
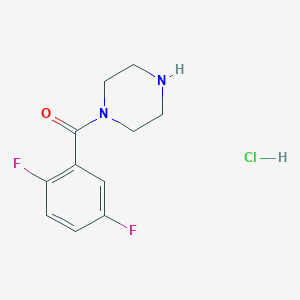
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
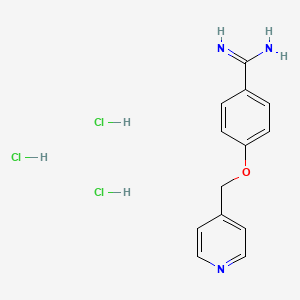
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)


![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)